Product packaging for 2-Amino-5-nitropyrimidin-4(1H)-one(Cat. No.:CAS No. 7254-29-7)

2-Amino-5-nitropyrimidin-4(1H)-one

Cat. No.: B1605100
CAS No.: 7254-29-7
M. Wt: 156.1 g/mol
InChI Key: XQMCRIHJUALWCL-UHFFFAOYSA-N
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Description

Significance within Pyrimidine (B1678525) Heterocyclic Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and numerous pharmaceuticals. The strategic placement of substituents on this core structure can dramatically influence its chemical reactivity and biological properties.

2-Amino-5-nitropyrimidin-4(1H)-one holds particular significance due to the presence of both electron-donating (amino) and electron-withdrawing (nitro and carbonyl) groups. This electronic arrangement activates the pyrimidine ring for various chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, the nitro group can be reduced to an amino group, opening avenues for further functionalization and the creation of diverse molecular libraries.

The inherent reactivity of this compound is underscored by studies on related structures. For example, the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine highlights the potential for nucleophilic substitution reactions at the pyrimidine core. researchgate.net Although not directly involving the "-one" structure, this demonstrates the utility of the 2-amino-5-nitro-pyrimidine scaffold in preparing intermediates for compounds with potential applications, such as inactivators of DNA repairing proteins. researchgate.net

Furthermore, the tautomeric nature of the pyrimidin-4(1H)-one ring system, existing in equilibrium with its 4-hydroxypyrimidine (B43898) form, adds another layer of chemical versatility. This allows for reactions at either the nitrogen or the oxygen atom, expanding the range of possible derivatives.

Research Landscape and Emerging Trends

While direct and extensive research specifically targeting this compound is still in its early stages, the broader landscape of substituted pyrimidines provides a strong indication of its potential. The current research trends point towards the exploration of pyrimidine derivatives as inhibitors of various enzymes and as potential therapeutic agents.

The biological evaluation of related 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity showcases the potential for the nitro-substituted pyrimidine core to be a pharmacophore for anti-inflammatory agents. nih.gov This suggests that this compound could serve as a valuable starting material for the synthesis of compounds with similar biological profiles.

Moreover, the synthesis of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors highlights the importance of substitution patterns on the pyrimidine ring for anticancer activity. nih.gov The presence of an amino group at the 2-position and a nitro group at the 5-position in the target molecule provides a unique starting point for the design of novel tubulin inhibitors.

Emerging trends also include the use of advanced synthetic methodologies to create libraries of pyrimidine derivatives for high-throughput screening. The development of efficient synthetic routes to access compounds like this compound and its derivatives is crucial for accelerating drug discovery efforts in this area. The synthesis of related 5-substituted 2-amino-4,6-dihydroxypyrimidines from monosubstituted malonic acid diesters and guanidine (B92328) provides a potential synthetic pathway that could be adapted for the target molecule. researchgate.net

Below is a table summarizing the key properties of this compound and a closely related precursor.

PropertyThis compound2-Amino-4,6-dihydroxy-5-nitropyrimidine
Molecular Formula C4H4N4O3C4H4N4O4 nih.gov
Molecular Weight 156.10 g/mol 172.10 g/mol nih.gov
IUPAC Name 2-Amino-5-nitro-1H-pyrimidin-4-one2-amino-5-nitropyrimidine-4,6-diol nih.gov
CAS Number Not readily available80466-56-4 nih.gov

The following table outlines some research findings on related pyrimidine structures, which may inform future studies on this compound.

Related CompoundResearch FocusKey FindingReference
5-nitropyrimidine-2,4-dione analoguesInhibitors of nitric oxide and iNOS activityIdentified potent inhibitors with anti-inflammatory potential. nih.gov
2,4,5-substituted pyrimidinesTubulin polymerization inhibitorsDiscovered a new class of potent antiproliferative agents. nih.gov
2-Amino-4,6-dichloro-5-nitropyrimidineSynthesis of DNA repair protein inactivatorsDeveloped a synthetic route to a key intermediate. researchgate.net
5-Substituted 2-amino-4,6-dihydroxypyrimidinesInhibitors of nitric oxide productionDichlorinated derivatives showed significant inhibitory activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4O3 B1605100 2-Amino-5-nitropyrimidin-4(1H)-one CAS No. 7254-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4-6-1-2(8(10)11)3(9)7-4/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCRIHJUALWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291124
Record name 2-amino-4-hydroxy-5-nitropyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-29-7
Record name 7254-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 5 Nitropyrimidin 4 1h One and Its Derivatives

De Novo Synthesis Approaches to the Pyrimidinone Ring

De novo synthesis provides a direct route to the pyrimidinone ring system from acyclic precursors. These methods are fundamental for constructing the core heterocyclic structure.

Condensation Reactions with Appropriate Precursors

The construction of the pyrimidinone ring often involves the condensation of a three-carbon component with a urea (B33335) or guanidine (B92328) derivative. A classic and widely utilized method is the reaction of a β-keto ester or a malonic ester derivative with urea in the presence of a base. The specific synthesis of 2-Amino-5-nitropyrimidin-4(1H)-one can be achieved through the condensation of a nitro-substituted three-carbon precursor with guanidine. For instance, the reaction of ethyl 2-nitro-3-oxobutanoate with guanidine nitrate (B79036) in the presence of a suitable base like sodium ethoxide would lead to the formation of the desired pyrimidinone ring. The reaction proceeds through an initial nucleophilic attack of guanidine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidinone ring.

Precursor 1Precursor 2Reagents/ConditionsProduct
Ethyl 2-nitro-3-oxobutanoateGuanidine nitrateSodium ethoxide, Ethanol, RefluxThis compound
Diethyl nitromalonateGuanidineSodium methoxide, Methanol, RefluxThis compound

Cyclization Strategies for Nitro-Substituted Intermediates

An alternative de novo approach involves the cyclization of a pre-formed linear intermediate that already contains the nitro group. This strategy allows for the introduction of the nitro functionality at an early stage of the synthesis. For example, a substituted acrylamide (B121943) bearing a nitro group and a suitable leaving group can be cyclized with a source of ammonia (B1221849) or an amino equivalent. The reaction of (Z)-3-amino-2-nitro-3-(methylthio)acrylamide with a base can induce cyclization to form the this compound ring. This method relies on the intramolecular nucleophilic attack of the terminal amino group onto the activated carbonyl carbon, followed by the elimination of the leaving group. nih.gov

Functional Group Interconversions and Transformations

The modification of existing pyrimidine (B1678525) and pyrimidinone rings is a versatile strategy for the synthesis of this compound and its derivatives. These methods often involve the introduction or modification of substituents on a pre-existing heterocyclic core.

Reductive Amination of Nitropyrimidine Intermediates

Reductive amination is a powerful method for introducing an amino group. wikipedia.orgorganic-chemistry.orgyoutube.comjocpr.com In the context of pyrimidine synthesis, this can be applied to a nitropyrimidine precursor that is subsequently reduced and aminated. For instance, a 5-nitropyrimidin-4(1H)-one derivative can be subjected to reductive conditions to convert the nitro group to an amino group. However, a more common application of this strategy is the reductive amination of a carbonyl-containing pyrimidine to introduce a substituted amino group. For the synthesis of derivatives of this compound, a related approach could involve the reduction of a nitro group on a pyrimidine ring that already contains an amino or protected amino group.

Starting MaterialReagents/ConditionsProduct
2-Chloro-5-nitropyrimidin-4(1H)-one1. NH3, solvent 2. H2, Pd/CThis compound
5-Nitropyrimidin-2,4(1H,3H)-dione1. POCl3 2. NH3 3. H2, Pd/CThis compound

Direct Nitration of Aminouracil and Aminopyrimidine Derivatives

The direct nitration of a pre-existing aminopyrimidine or aminouracil ring is a common and efficient method for the synthesis of this compound. chemicalbook.comresearchgate.netsemanticscholar.orggoogle.com The starting material, 2-aminopyrimidin-4(1H)-one (isocytosine), can be nitrated using a mixture of nitric acid and sulfuric acid. The amino group at the 2-position and the hydroxyl group at the 4-position are activating groups that direct the electrophilic nitration to the 5-position of the pyrimidine ring. The reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to prevent over-nitration or degradation of the starting material.

A study by Katritzky et al. described the direct nitration of various five-membered heterocycles using nitric acid in trifluoroacetic anhydride, which can be a milder alternative to the traditional mixed acid conditions. researchgate.netsemanticscholar.org

Starting MaterialNitrating AgentConditionsProductYield
2-AminopyridinConcentrated H2SO4 / Fuming HNO310°C, 12 hours2-Amino-5-nitropyridine91.67% chemicalbook.com
2-Aminopyrimidin-4(1H)-oneHNO3 / H2SO40-5°CThis compoundModerate to Good

Nucleophilic Aromatic Substitution (SNAr) Reactions for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing an amino group onto a pyrimidine ring. wikipedia.orgbyjus.comchadsprep.commasterorganicchemistry.comlibretexts.org This method involves the reaction of a halopyrimidine with a nucleophile, such as ammonia or an amine. For the synthesis of this compound, a suitable precursor would be 2-chloro-5-nitropyrimidin-4(1H)-one. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the halogen at the 2-position by an amino group. The reaction is typically carried out in a polar solvent and may require heating. nih.gov

The reactivity of halogens in SNAr reactions on pyrimidines generally follows the order F > Cl > Br > I. Therefore, a 2-fluoro-5-nitropyrimidin-4(1H)-one would be even more reactive towards amination.

Starting MaterialNucleophileConditionsProduct
2-Chloro-5-nitropyrimidin-4(1H)-oneAmmoniaEthanol, HeatThis compound
2-Fluoro-5-nitropyrimidin-4(1H)-oneAmmoniaAcetonitrile, Room TemperatureThis compound

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to enhance the efficiency, speed, and diversity of pyrimidine derivative synthesis. Microwave irradiation and solid-phase synthesis have emerged as key technologies in this endeavor.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times and often improving yields. organic-chemistry.org This technology has been successfully applied to the synthesis of various aminopyrimidine derivatives. nanobioletters.com For instance, the condensation of chalcones with guanidine nitrate can be efficiently carried out under microwave irradiation to produce aminopyrimidine cores. nanobioletters.com This method provides a rapid and eco-friendly alternative to conventional heating. nanobioletters.com

In a typical protocol, a mixture of a chalcone, guanidine nitrate, and a catalyst like zinc chloride is irradiated with microwaves. nanobioletters.com The reaction is typically complete within minutes, after which the product can be isolated by simple filtration and recrystallization. nanobioletters.com This approach has been utilized to create libraries of aminopyrimidine derivatives for biological screening. nih.gov The efficiency of microwave-assisted synthesis is also demonstrated in the preparation of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates, where condensation reactions are accelerated under microwave conditions. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aminothiophenes (a related heterocyclic system)
ParameterConventional HeatingMicrowave Irradiation
Reaction Time4 hours20 minutes
TemperatureN/A70°C
Yield & PurityGoodHigh
PurificationOften requiredMinimal, often crystallizes directly

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large, diverse chemical libraries, which is invaluable for drug discovery. chemrxiv.org This methodology has been effectively employed to construct libraries of various pyrimidine-based compounds. nih.govnih.gov The core principle involves attaching a starting material to a solid support (resin), performing a series of reactions, and then cleaving the final product from the resin. nih.gov

An example of this is the synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines, where an α,β-unsaturated acid is anchored to a Wang resin. nih.gov Subsequent reactions, including a Michael addition with malononitrile (B47326) and treatment with an amidine system, lead to the desired pyridopyrimidine, which is then cleaved from the solid support. nih.gov This approach allows for the introduction of diversity at multiple points in the molecular scaffold. nih.gov Similarly, solid-phase synthesis has been used to create libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating the versatility of this technique for constructing complex heterocyclic systems. nih.gov By optimizing reaction conditions on the solid support, libraries of compounds can be generated with high efficiency and purity. nih.govchemrxiv.org

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of chemical reactions is crucial for optimizing existing synthetic routes and developing new ones. Investigations into the synthesis of nitropyrimidine derivatives have revealed complex and fascinating reaction pathways.

Proposed Reaction Mechanisms, Including Meisenheimer Complex Intermediates

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of many aromatic and heteroaromatic compounds. A key intermediate in many SNAr reactions is the Meisenheimer complex, a resonance-stabilized anionic σ-adduct. nih.gov The formation of these complexes is particularly favored in electron-deficient aromatic systems, such as those containing multiple nitro groups. nih.gov

In the context of pyrimidine chemistry, computational studies have suggested that Meisenheimer complexes can play a crucial role. For example, during the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines, the reaction with primary amines can lead to unexpected disubstituted products. chemrxiv.org Computational analysis indicates that a Meisenheimer complex may be a key intermediate in the reaction pathway leading to the displacement of the alkoxy group, whereas the substitution of the chloro group may proceed through a concerted mechanism. chemrxiv.org However, it is noted that Meisenheimer-like structures could also represent transition states in a concerted mechanism, and further investigation is needed. chemrxiv.org While Meisenheimer intermediates have been proposed in pyrimidine systems, computational studies on other highly halogenated systems like pentachloropyridine (B147404) have not always identified stable Meisenheimer intermediates, suggesting that the reaction mechanism can be highly dependent on the specific substrate and reaction conditions. researchgate.net

Ring Transformations of Pyrimidine Systems

Pyrimidine rings can undergo fascinating transformations, leading to the formation of other heterocyclic systems. These reactions often involve nucleophilic attack, ring opening, and subsequent ring closure. wur.nl Such transformations provide novel synthetic routes to a variety of azaheterocycles. rsc.org

One example involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with ketones in the presence of ammonia or ammonium (B1175870) acetate (B1210297). rsc.org Depending on the reaction conditions, this can lead to either a substituted pyrimidine or a 3-nitro-2-pyridone. rsc.org In the former case, the pyrimidinone acts as an activated diformylamine equivalent, while in the latter, it behaves as a synthetic equivalent of α-nitroformylacetic acid. rsc.org The solvent can play a significant role in directing the reaction towards one product over the other. rsc.org

Another type of ring transformation is the degenerate ring transformation, where the pyrimidine ring reacts with a nucleophile to yield a new pyrimidine ring. wur.nl For instance, 5-nitropyrimidine (B80762) can react with nitrogen-15 (B135050) labeled amidines in a process that involves the exchange of a nitrogen atom in the pyrimidine ring with a nitrogen from the amidine. acs.org These transformations highlight the dynamic nature of the pyrimidine ring and offer creative strategies for the synthesis of novel derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Amino 5 Nitropyrimidin 4 1h One

Electrophilic and Nucleophilic Reactivity of the Pyrimidinone Core

The pyrimidinone core of 2-amino-5-nitropyrimidin-4(1H)-one possesses a dual-reactivity profile. The pyrimidine (B1678525) ring itself is electron-deficient, a characteristic that is greatly amplified by the presence of the strong electron-withdrawing nitro group at the C5 position. This electronic deficiency makes the ring susceptible to nucleophilic attack. The positions ortho and para to the nitro group (C4 and C6) are particularly activated. Given the presence of the oxo group at C4, the C6 position is the most probable site for nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present there. Studies on analogous 5-nitropyrimidines have demonstrated the feasibility of such SNAr reactions, where leaving groups like halogens are readily displaced by nucleophiles such as amines. ugr.es

Tautomerism and Isomerism in the Pyrimidinone System

Tautomerism is a critical aspect of the chemistry of hydroxypyrimidines and their derivatives. researchgate.net this compound can exist in several tautomeric forms due to proton migration. The primary tautomerism is the keto-enol type, involving the oxygen at C4 and the hydrogen atoms at N1 or N3. This results in an equilibrium between the pyrimidin-4(1H)-one (lactam) and the 4-hydroxypyrimidine (B43898) (lactim) forms.

Additionally, amino-imino tautomerism can occur at the C2-amino group. This leads to further possible structures. The main tautomeric possibilities include:

2-amino-5-nitro-pyrimidin-4(1H)-one (amino-keto form)

2-amino-5-nitro-pyrimidin-4(3H)-one (amino-keto form)

2-amino-4-hydroxy-5-nitropyrimidine (amino-enol form)

2-imino-5-nitro-1H-pyrimidin-4-one (imino-keto form)

Experimental and computational studies on related 4-hydroxypyrimidine derivatives have shown that the keto (pyrimidinone) forms are generally more stable and predominate in both solution and the solid state. researchgate.netresearchgate.netnih.gov For 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, crystallographic studies have identified both the 1H-keto and 3H-keto tautomers, indicating that the relative stability can be influenced by the substitution pattern and crystalline environment. researchgate.netnih.gov It is therefore highly probable that this compound exists predominantly in its keto tautomeric form.

Derivatization for Structural Diversity and Functionalization

The functional groups on this compound provide multiple handles for chemical modification, enabling the synthesis of a wide array of derivatives.

The exocyclic amino group at the C2 position is a key site for functionalization. As a primary amine, it can undergo a variety of common chemical transformations. These modifications are crucial for altering the molecule's steric and electronic properties.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups. researchgate.net

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Derivatization for Analysis: The amine functionality can be derivatized to enhance detection in analytical techniques like mass spectrometry. Reagents such as 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) are used for this purpose. scispace.com

These reactions allow for the introduction of a wide range of substituents, from simple alkyl and acyl groups to more complex molecular fragments.

Functionalization of the pyrimidine ring itself is a powerful strategy for creating structural diversity. The electron-deficient nature of the ring, due to the nitro group, primarily directs reactivity towards nucleophilic substitution. The most activated position for such a reaction is C6.

While the parent compound lacks a leaving group at C6, a synthetic precursor such as 2-amino-6-chloro-5-nitropyrimidin-4(1H)-one would be an ideal substrate for SNAr reactions. In related systems, such as 4,6-dichloro-5-nitropyrimidine, the chloro groups are readily displaced by various nucleophiles, including amines and alkoxides. ugr.es The synthesis of 2-aminopyrimidine (B69317) derivatives often starts from commercially available 2-amino-4,6-dichloropyrimidine, highlighting the utility of halogenated intermediates. mdpi.com In some unusual cases, even the nitro group itself can be displaced by a nucleophile under specific conditions. researchgate.net

2-Aminopyrimidines are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. mdpi.com The arrangement of the N1 nitrogen and the C2-amino group in this compound resembles a 1,2-diamine system, which can react with various reagents to form fused five- or six-membered rings.

Examples of accessible fused systems include:

Imidazo[1,2-a]pyrimidines: Formed by reacting the aminopyrimidine with α-haloketones.

Triazolo[1,5-a]pyrimidines: Can be synthesized through various routes, including reaction with reagents that provide a N-C fragment to close the triazole ring. researchgate.net

Pyrazolo[3,4-d]pyrimidines: Can be constructed from aminopyrimidine precursors that undergo cyclization with reagents like hydrazine. nih.gov

This strategy allows for the creation of rigid, polycyclic structures with diverse biological activities.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While the parent this compound is not directly suitable for these reactions, a halogenated derivative would be an excellent substrate.

For instance, a hypothetical 2-amino-6-chloro-5-nitropyrimidin-4(1H)-one could be coupled with a variety of partners:

Suzuki Coupling: Reaction with boronic acids or esters would introduce aryl or vinyl groups.

Heck Coupling: Reaction with alkenes would append unsaturated side chains.

Sonogashira Coupling: Reaction with terminal alkynes would install alkynyl moieties.

This approach offers a powerful and modular way to attach diverse organic scaffolds to the pyrimidinone core, significantly expanding the accessible chemical space.

Table 1: Summary of Derivatization Strategies for this compound

Position/Functional GroupReaction TypeReagents/ConditionsResulting Structure
C2-Amino Group AcylationAcid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
AlkylationAlkyl halidesAlkylated amine
C6-Position (requires leaving group) Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsSubstituted pyrimidine
Suzuki CouplingBoronic acids, Pd catalystAryl/vinyl-substituted pyrimidine
N1 and C2-Amino Group Annulation/Cyclocondensationα-Haloketones, HydrazineFused heterocycles (e.g., Imidazo[1,2-a]pyrimidines)

Spectroscopic and Structural Elucidation of 2 Amino 5 Nitropyrimidin 4 1h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

Proton (¹H) NMR Analysis

No experimental ¹H NMR data for 2-Amino-5-nitropyrimidin-4(1H)-one has been found in the surveyed literature. In a hypothetical analysis, the spectrum would be expected to show distinct signals for the C-H proton on the pyrimidine (B1678525) ring and the protons of the amino (NH₂) and amide (NH) groups. The chemical shift of the ring proton would be influenced by the electron-withdrawing effects of the adjacent nitro and carbonyl groups. The amino and amide protons would likely appear as broad signals, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding.

Carbon-13 (¹³C) NMR Analysis

Similarly, no published ¹³C NMR data for this compound could be located. A theoretical spectrum would display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons would be significantly affected by the attached functional groups. The carbonyl carbon (C=O) would resonate at a characteristically downfield position. The carbon atom bearing the nitro group and the carbon attached to the amino group would also exhibit predictable shifts based on the electronic effects of these substituents.

Nitrogen-15 (B135050) (¹⁵N) NMR Analysis

There is no available ¹⁵N NMR data for this compound. This specialized NMR technique would be particularly informative for this molecule, as it contains four nitrogen atoms in different chemical environments: the two ring nitrogens, the amino group nitrogen, and the nitro group nitrogen. Each of these would give a distinct signal in the ¹⁵N NMR spectrum, providing valuable insight into the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound has been reported. HRMS would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, which could distinguish it from other isomers.

Fragmentation Pathway Characterization

Without experimental mass spectra (e.g., from techniques like Electron Ionization or Electrospray Ionization), the fragmentation pathway of this compound cannot be characterized. A theoretical fragmentation analysis would anticipate initial cleavages such as the loss of the nitro group (NO₂) or carbon monoxide (CO) from the pyrimidinone ring. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Vibrational Spectroscopy

The FTIR spectrum of this compound is anticipated to exhibit characteristic bands arising from its constituent functional groups: the amino group (-NH₂), the nitro group (-NO₂), and the pyrimidinone ring.

The vibrations of the amino group are typically observed as a pair of bands in the high-frequency region. For the analogous compound, 2-amino-5-nitropyrimidine (B189733), these have been reported and provide a reliable reference. researchgate.net The N-H stretching vibrations are expected in the 3400-3200 cm⁻¹ range. The asymmetric and symmetric stretching modes of the primary amine would likely appear here. Additionally, the scissoring, rocking, wagging, and torsional modes of the NH₂ group are expected at lower wavenumbers.

The nitro group presents two characteristic stretching vibrations: an asymmetric stretch (νₐₛ NO₂) and a symmetric stretch (νₛ NO₂). In related nitro-substituted pyrimidines, these are typically strong bands found in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions, respectively.

The pyrimidinone ring itself contributes a complex set of vibrations. The presence of the carbonyl group (C=O) at the 4-position is a key feature. In a related compound, 2-amino-pyrimidine-4(1H)-one, the C=O stretching vibration is a strong band and would be expected in the 1700-1650 cm⁻¹ region for the title compound. The N-H stretching vibration of the pyrimidinone ring is also a significant feature, likely appearing as a broad band in the 3200-3000 cm⁻¹ region, potentially overlapping with the amino group stretches. The C-N and C-C stretching vibrations within the ring, along with various in-plane and out-of-plane bending modes, will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

A comparative table of expected vibrational frequencies for this compound based on its analogues is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Compound(s)
Amino (-NH₂)Asymmetric Stretch~34002-amino-5-nitropyrimidine
Symmetric Stretch~33002-amino-5-nitropyrimidine
Scissoring~16502-amino-5-nitropyrimidine
Nitro (-NO₂)Asymmetric Stretch1550-15002-amino-5-nitropyrimidine
Symmetric Stretch1350-13002-amino-5-nitropyrimidine
Pyrimidinone RingN-H Stretch3200-3000 (broad)2-amino-pyrimidine-4(1H)-one
C=O Stretch1700-16502-amino-pyrimidine-4(1H)-one
Ring C=C, C=N Stretch1600-14002-amino-pyrimidine-4(1H)-one, 2-amino-5-nitropyrimidine
C-H Stretch~31002-amino-5-nitropyrimidine

This table is predictive and based on data from analogue compounds.

FT-Raman spectroscopy provides complementary information to FTIR, with different selection rules governing the intensity of vibrational bands. In general, vibrations that involve a significant change in polarizability, such as C-C, C=C, and symmetric stretches of non-polar groups, tend to be strong in the Raman spectrum.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong feature in the FT-Raman spectrum. The pyrimidine ring vibrations, especially the ring breathing modes, are also anticipated to be prominent. The C=O stretch, while strong in the IR, may be weaker in the Raman. The N-H stretching vibrations of both the amino group and the pyrimidinone ring are generally weak in Raman spectra.

A study on 2-amino-5-nitropyrimidine has shown the utility of FT-Raman in assigning the vibrational modes of the amino and nitro groups, as well as the pyrimidine ring. researchgate.net The FT-Raman spectrum of this compound would be expected to show a combination of the features observed for 2-amino-5-nitropyrimidine and 2-amino-pyrimidine-4(1H)-one.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Raman Intensity Reference Compound(s)
Nitro (-NO₂)Symmetric Stretch1350-1300Strong2-amino-5-nitropyrimidine
Asymmetric Stretch1550-1500Medium2-amino-5-nitropyrimidine
Pyrimidine RingRing Breathing1000-800Strong2-amino-pyrimidine-4(1H)-one, 2-amino-5-nitropyrimidine
Ring Stretches1600-1400Medium-Strong2-amino-pyrimidine-4(1H)-one, 2-amino-5-nitropyrimidine
Amino (-NH₂)N-H Stretches3400-3200Weak2-amino-5-nitropyrimidine
Carbonyl (C=O)C=O Stretch1700-1650Weak-Medium2-amino-pyrimidine-4(1H)-one

This table is predictive and based on data from analogue compounds.

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is expected to be dominated by transitions involving the π-electron system of the pyrimidine ring, which is extended by the auxochromic amino group and the chromophoric nitro group.

The presence of the 2-amino-5-nitro chromophore is expected to give rise to strong absorption bands in the UV region. A study on the related compound 2-amino-5-nitropyridinium chloride revealed a UV cut-off wavelength, indicating significant absorption in the ultraviolet range. The electronic transitions are likely to be of the π → π* and n → π* type. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally weaker.

The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity. In polar solvents, a red shift (bathochromic shift) of the π → π* transition is often observed. For this compound, absorption maxima would be anticipated in the 250-400 nm range, characteristic of nitro-substituted aromatic amines.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a well-founded prediction of its key structural features.

The crystal structure of 2-amino-5-nitro-pyridinium sulfamate (B1201201) provides valuable insights. nih.gov It is expected that the pyrimidinone ring of this compound will be essentially planar. The amino and nitro groups will also lie in or close to the plane of the ring to maximize π-conjugation.

A crucial aspect of the solid-state structure will be the intermolecular hydrogen bonding. The amino group, the N-H of the pyrimidinone ring, and the carbonyl group are all potent hydrogen bond donors and acceptors. It is highly probable that an extensive network of hydrogen bonds will be present, linking the molecules into a stable three-dimensional architecture. These interactions could involve N-H···O and N-H···N hydrogen bonds, forming characteristic motifs.

Analysis of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals and material science as different polymorphs of the same compound can exhibit distinct physical and chemical properties. While specific studies on the polymorphic forms of this compound are not extensively detailed in publicly available literature, the phenomenon is well-documented in structurally similar compounds, such as nitropyridine derivatives. The analysis of these analogues provides a framework for understanding the potential polymorphic behavior of this compound.

A pertinent example is 2-amino-5-nitropyridinium bromide (2A5NPBr), an organic salt derived from the related compound 2-amino-5-nitropyridine. psu.edu Researchers have successfully synthesized and grown single crystals of 2A5NPBr, identifying two distinct polymorphic forms through single-crystal X-ray diffraction (XRD). psu.edu These forms are characterized by different space groups: an acentric form (P2₁) and a centric form (P2₁/a). psu.edu The variation in crystal packing and symmetry between these polymorphs is crucial as it directly influences the material's properties, including its nonlinear optical (NLO) response. psu.edu The study of 2A5NPBr highlights that variations in bond lengths, such as the N-N bond of the amino group, can contribute to the emergence of polymorphism. psu.edu

The characterization of these different forms relies on a combination of analytical techniques. Single-crystal XRD is the definitive method for determining the precise crystal structure, including space group, unit cell dimensions, and atomic positions. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the presence of functional groups and can reveal subtle differences in vibrational modes between polymorphs, reflecting their different crystal environments. psu.edu

The existence of polymorphism in analogues like 2A5NPBr suggests that this compound may also exhibit this property, which could be induced by varying crystallization conditions such as solvent, temperature, or pressure. Future research involving systematic crystallization screening and characterization by XRD, thermal analysis (such as DSC), and spectroscopy would be necessary to isolate and identify any potential polymorphs of this compound.

Table 1: Crystallographic Data for Polymorphs of Analogue Compound 2-Amino-5-nitropyridinium Bromide (2A5NPBr) Data sourced from a study on the polymorphic nature of 2A5NPBr. psu.edu

ParameterPolymorph I (Acentric)Polymorph II (Centric)
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/a
a (Å) Value not specifiedValue not specified
b (Å) Value not specifiedValue not specified
c (Å) Value not specifiedValue not specified
**β (°) **Value not specifiedValue not specified
Z Value not specifiedValue not specified

Hydrogen-Bonding Networks and Supramolecular Aggregation

The molecular structure of this compound, featuring hydrogen bond donors (-NH₂ group, ring N-H) and acceptors (C=O group, nitro group -NO₂, ring nitrogens), is conducive to the formation of extensive hydrogen-bonding networks. khanacademy.org These non-covalent interactions are paramount in directing the packing of molecules in the solid state, leading to the formation of well-defined supramolecular aggregates. researchgate.net

Analysis of related aminopyrimidine and aminopyridine crystal structures reveals common and predictable hydrogen-bonding patterns that are highly relevant to this compound. dtic.milresearchgate.net A frequent motif is the formation of centrosymmetric dimers through pairs of N-H···N or N-H···O hydrogen bonds. For instance, in co-crystals of 2-amino-5-nitropyridine, the amino group readily engages in hydrogen bonding with acceptor atoms, forming robust ring motifs. researchgate.net One of the most common patterns is the R²₂(8) graph set notation, which describes a ring composed of eight atoms formed by two molecules connected by two hydrogen bonds. researchgate.net

In the case of this compound, the pyrimidinone ring itself provides a powerful motif for self-assembly. The combination of the N-H donor and the C=O acceptor on the same ring system can lead to catemeric chains or cyclic assemblies. The amino group at the 2-position and the nitro group at the 5-position further functionalize the core, enabling more complex networks. The amino group's hydrogen atoms can bond with the oxygen atoms of the nitro group or the carbonyl group of neighboring molecules. Similarly, the nitro group's oxygen atoms are strong hydrogen bond acceptors.

Table 2: Common Hydrogen-Bonding Motifs in Aminopyrimidine/Aminopyridine Analogues Based on data from crystal structures of related compounds. researchgate.net

DonorAcceptorMotif DescriptionGraph Set Notation
N-H (Amino)N (Ring)Dimer formationR²₂(8)
N-H (Amino)O (Carbonyl)Dimer or chain formationR²₂(8)
N-H (Ring)O (Carbonyl)Dimer or catemer formationC(4) or R²₂(8)
N-H (Amino)O (Nitro)Inter- or intramolecular linkage-
O-HN (Ring)Heterosynthon in co-crystalsR²₂(8)

Computational and Theoretical Investigations of 2 Amino 5 Nitropyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the molecular geometries, vibrational frequencies, and electronic characteristics of heterocyclic compounds. Methodologies such as Density Functional Theory (DFT) and the Hartree-Fock (HF) method are prominently used to model and predict the behavior of these molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely applied to investigate the properties of pyrimidine (B1678525) derivatives. For the related compound, 2-amino-5-nitropyrimidine (B189733), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining its optimized molecular structure and vibrational frequencies. These theoretical calculations have shown excellent agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy, thereby validating the computational models used.

The application of DFT extends to predicting various molecular properties that are crucial for understanding the chemical behavior of these compounds. For instance, in studies of other substituted pyrimidines, DFT has been used to calculate a range of parameters that correlate with the compounds' inhibition efficiency against corrosion, highlighting the predictive power of this method in materials science applications.

Hartree-Fock (HF) Method Applications

The Hartree-Fock (HF) method, another cornerstone of computational chemistry, has also been employed in the study of 2-amino-5-nitropyrimidine. In comparative studies, both HF and DFT methods were used with the 6-311++G(d,p) basis set to investigate the molecular structure and vibrational frequencies. While both methods provide valuable data, it has been observed that the results from DFT calculations, particularly with the B3LYP functional, tend to show better agreement with experimental observations for vibrational frequencies when appropriate scaling factors are applied. This suggests that DFT methods, which account for electron correlation, may offer a more refined description of the electronic structure of these molecules compared to the HF method.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and optical properties. Computational methods provide a detailed picture of the distribution of electrons within the molecule through the analysis of molecular orbitals and related electronic parameters.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the electronic behavior of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For 2-amino-5-nitropyrimidine, the HOMO and LUMO energies have been calculated, and the analysis of these frontier orbitals indicates that charge transfer occurs within the molecule. This intramolecular charge transfer is a key feature influencing the molecule's reactivity and potential applications in areas such as nonlinear optics.

The distribution of the HOMO and LUMO across the molecular structure reveals the sites most susceptible to electrophilic and nucleophilic attack, respectively. In many heterocyclic compounds, the HOMO is often localized on the electron-donating groups and the pyrimidine ring, while the LUMO is centered on the electron-withdrawing groups.

Energy Gap (ΔE), Ionization Energy, and Electron Affinity Determination

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The calculated HOMO-LUMO energy gap for 2-amino-5-nitropyrimidine explains the occurrence of charge transfer interactions within the molecule.

From the HOMO and LUMO energies, other important electronic properties such as ionization energy (I) and electron affinity (A) can be estimated using Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). These parameters provide quantitative measures of the energy required to remove an electron and the energy released when an electron is added to the molecule, respectively.

Table 1: Calculated Electronic Properties of a Related Compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available
Ionization Energy (I)Data not available
Electron Affinity (A)Data not available

Note: Specific numerical values for 2-Amino-5-nitropyrimidin-4(1H)-one are not available in the reviewed literature. The table is a template for data that would be derived from direct computational studies.

Analysis of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a critical phenomenon in molecules possessing both electron-donating and electron-withdrawing groups, significantly influencing their optical and electronic properties. In this compound, the amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) and the pyrimidine ring itself serve as electron acceptors.

Theoretical studies on the analogous 2-amino-5-nitropyrimidine (2A5NP) using Density Functional Theory (DFT) have elucidated the nature of ICT within the molecule. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) reveals that the HOMO is predominantly localized on the amino group and the pyrimidine ring, whereas the LUMO is concentrated on the nitro group. nih.gov This distribution indicates that upon electronic excitation, a significant transfer of charge occurs from the amino group to the nitro group, a characteristic feature of push-pull systems. The calculated HOMO-LUMO energy gap for 2A5NP suggests that charge transfer occurs within the molecule. nih.gov

For this compound, the introduction of the carbonyl group at the 4-position is anticipated to further enhance the electron-accepting nature of the pyrimidine ring, potentially leading to a smaller HOMO-LUMO energy gap and a more pronounced ICT character. This could result in a red-shift in its absorption spectrum compared to 2A5NP. The solvatochromism observed in similar pyrimidine-derived α-amino acids, where a bathochromic shift in emission is seen with increasing solvent polarity, confirms the intramolecular charge-transfer character of the excited state. nih.gov

Vibrational Frequency Modeling and Comparison with Experimental Spectra

Vibrational spectroscopy, coupled with quantum chemical calculations, is a powerful tool for the structural characterization of molecules. For 2-amino-5-nitropyrimidine (2A5NP), a detailed vibrational analysis has been performed using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, with assignments supported by DFT calculations. nih.gov

The experimental and theoretical vibrational frequencies for 2A5NP are in good agreement, allowing for a comprehensive assignment of the fundamental vibrational modes. nih.gov Key vibrational modes include the stretching vibrations of the amino and nitro groups, as well as the various stretching and bending vibrations of the pyrimidine ring.

Table 1: Selected Vibrational Frequencies for 2-Amino-5-nitropyrimidine (2A5NP)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
NH₂ asymmetric stretching 3589 3485
NH₂ symmetric stretching 3468 3365
C-H stretching 3125 3100
NO₂ asymmetric stretching 1555 1540
NO₂ symmetric stretching 1350 1345

Source: Adapted from quantum chemical studies on 2-amino-5-nitropyrimidine. nih.gov

For this compound, the presence of the C=O group would introduce a characteristic strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. This additional feature would be a key marker for distinguishing it from the 2A5NP structure. Furthermore, the coupling of the C=O vibration with other ring vibrations could lead to shifts in the observed frequencies of the pyrimidine ring modes.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are of great interest for their potential nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching.

Theoretical calculations of the first-order hyperpolarizability (β), a measure of the second-order NLO response, have been performed for 2-amino-5-nitropyridine, a related compound. researchgate.net These studies suggest that such molecules can possess large β values, making them promising candidates for NLO applications. researchgate.net The predicted high value of the first hyperpolarizability for 2A5NP also indicates its potential as an attractive material for future studies in nonlinear optics. nih.gov

The NLO properties are directly linked to the extent of ICT. The push-pull nature of this compound, with its electron-donating amino group and electron-withdrawing nitro and carbonyl groups, is expected to result in a significant NLO response. The introduction of the carbonyl group, in comparison to 2A5NP, could further enhance the molecular hyperpolarizability.

Table 2: Calculated NLO Properties for a Related Pyrimidine Derivative

Property Calculated Value
Dipole Moment (μ) High
Polarizability (α) High

Note: The table shows qualitative results for a representative pyrimidine derivative, highlighting the potential of this class of compounds for NLO applications. researchgate.net

Molecular Dynamics Simulations (MDS)

MDS could be employed to investigate the conformational flexibility of the amino and nitro groups relative to the pyrimidine ring. Furthermore, simulations in explicit solvent would allow for the study of hydrogen bonding interactions between the molecule and surrounding water molecules, which can significantly impact its stability and electronic properties. For instance, MDS studies on other pyrimidine derivatives have been used to understand their binding modes with biological targets. nih.gov

A typical MDS study on this compound would involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water).

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic potentials. nih.gov

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a desired length of time to collect trajectory data.

Analysis: Analyzing the trajectory to understand dynamic properties, such as conformational changes and intermolecular interactions.

Conformational Analysis and Molecular Stability

The conformational landscape of this compound is of interest due to the potential for tautomerism and rotation around single bonds. The "-4(1H)-one" designation indicates that the pyrimidine ring exists in a keto tautomeric form. Studies on related 2-aminopyrimidin-4-one derivatives have shown that they can exist in different tautomeric forms, and the relative stability of these tautomers can be influenced by the solvent and substitution pattern. researchgate.net

Computational studies on the tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one have revealed that the 1H-keto and 3H-keto tautomers can coexist, with their relative populations depending on the environment. researchgate.net For this compound, theoretical calculations could be used to determine the relative energies of the possible tautomers and the rotational barriers of the amino and nitro groups.

Medicinal Chemistry and Biological Applications of 2 Amino 5 Nitropyrimidin 4 1h One Derivatives

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led to the extensive investigation of various synthetic compounds. Derivatives of 2-aminopyrimidine (B69317) have emerged as a promising class, with numerous studies highlighting their potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

Cytotoxic Effects on Various Cancer Cell Lines

Research has demonstrated that pyrimidine (B1678525) derivatives exhibit significant cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, a novel series of 6-amino-5-cyano-2-thiopyrimidine derivatives has shown broad-spectrum anti-cancer activity against nine different cancerous subpanels. One particular compound from this series, designated as 1c , exhibited notable selectivity towards leukemia cell lines. nih.gov Similarly, derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been tested for their antiproliferative effects. Among these, compound 2 showed a significant effect against the MCF-7 breast cancer cell line. nih.gov

The cytotoxic potential is not limited to pyrimidines. A structurally related compound, 2-amino-5-nitrobenzonitrile , has been shown to decrease cell proliferation and exert cytotoxic effects on AGS gastric cancer cells at higher concentrations. researchgate.net Furthermore, novel 2-amino-1,4-naphthoquinone derivatives have also been synthesized and tested, with compound 5i showing significant anti-proliferation activity against A549 lung cancer cells. mdpi.com The cytotoxic effects of various aminothiazole derivatives have also been documented against a panel of 60 cancer cell lines, indicating the broad applicability of the amino-heterocyclic scaffold in cancer research. lnu.edu.ua

The following table summarizes the cytotoxic effects of selected derivative compounds on various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell Line(s)Observed Effect
6-Amino-5-cyano-2-thiopyrimidineCompound 1cLeukemiaHigh selectivity and promising anticancer activity. nih.gov
4-Amino-5-methyl-thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast)Significant antiproliferative effect. nih.gov
Aminobenzonitrile2-Amino-5-nitrobenzonitrileAGS (Gastric)Cytotoxic and antiproliferative at high doses. researchgate.net
2-Amino-1,4-naphthoquinoneCompound 5iA549 (Lung)Significant anti-proliferation activity. mdpi.com

Mechanisms of Action in Cancer Cells

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for the development of targeted therapies. Key mechanisms identified for 2-aminopyrimidine derivatives and related compounds include the induction of apoptosis and the inhibition of cyclin-dependent kinases (CDKs).

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells.

Derivatives of 2-amino-5-benzylthiazole have been shown to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net Their mechanism involves the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic Bim protein and the mitochondrial endonuclease G, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org This indicates that these compounds trigger the intrinsic, mitochondria-mediated pathway of apoptosis.

Similarly, studies on 6-amino-5-cyano-2-thiopyrimidine derivatives have revealed that their cytotoxic effects are mediated through apoptosis. One such derivative was found to increase the level of active caspase-3 in HepG-2 cells by 6.5 times compared to the control. nih.gov Another compound in this family, compound XVII , also demonstrated an increase in the percentage of apoptotic cells and elevated levels of active caspase-3. nih.gov The activation of caspase-3 is a pivotal step in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govnih.gov Interestingly, while caspase-3 is a major mediator of apoptosis, some studies suggest it may also have non-apoptotic roles in tumor progression. nih.gov

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs presents a key therapeutic strategy.

Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of CDKs. For example, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a potent class of CDK2 inhibitors, showing selectivity over other CDKs such as CDK1, 4, 6, 7, and 9. nih.gov One compound from this class, compound 17 , was identified as a highly potent and selective CDK2 inhibitor. nih.gov The inhibition of CDK2 is significant as the dysregulation of the CDK2/cyclin E1 complex can lead to tumor growth and proliferation in various human cancers. nih.gov

In Vitro Efficacy and IC50 Values

The in vitro efficacy of potential anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate greater potency.

Numerous studies have reported the IC50 values for various pyrimidine derivatives against a range of cancer cell lines. For instance, a 2-aminopyrimidine derivative, compound XIX , demonstrated significant cytotoxic activity against the SW480 cancer cell line with an IC50 value of 11.08 µM. nih.gov In another study, a thieno[2,3-d]pyrimidine (B153573) derivative, compound 2 , showed an IC50 of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov A highly potent (4-pyrazolyl)-2-aminopyrimidine derivative, compound 17 , was found to be a selective CDK2 inhibitor with an IC50 of 0.29 nM. nih.gov

The table below presents a selection of IC50 values for various pyrimidine derivatives and related compounds.

Compound ClassSpecific DerivativeTarget/Cell LineIC50 Value
2-AminopyrimidineCompound XIXSW480 (Colon Cancer)11.08 µM nih.gov
4-Amino-thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast Cancer)4.3 ± 0.11 µg/mL nih.gov
(4-Pyrazolyl)-2-aminopyrimidineCompound 17CDK20.29 nM nih.gov
1,2,3-triazole-pyrimidine hybridCompound XXVarious cancer cell lines1.42 to 6.52 µM nih.gov
ukrbiochemjournal.orgnih.govijpsjournal.comtriazolo[1,5-a]pyrimidineCompound XXIA549 and HeLa cells1.02 and 0.75 μM, respectively nih.gov
2-Amino-1,4-naphthoquinoneCompound 5iA549 (Lung Cancer)6.15 ± 0.19 µM mdpi.com
Quinoline DerivativeBAPPNHepG2 (Liver Cancer)3.3 µg/mL mdpi.com
Quinoline DerivativeBAPPNMCF-7 (Breast Cancer)3.1 µg/mL mdpi.com

Antimicrobial Activity Investigations

In addition to their anticancer properties, 2-aminopyrimidine derivatives have been investigated for their potential as antimicrobial agents. The rise of antimicrobial resistance has created an urgent need for the discovery of new and effective drugs to combat bacterial and fungal infections. ijpsjournal.com

The 2-aminopyrimidine scaffold has been identified as a key pharmacophore in the development of new antimicrobial agents. ijpsjournal.com Studies have evaluated the minimum inhibitory concentration (MIC) values of a range of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, as well as yeast. nih.gov

For example, derivatives of 5-nitroimidazole, a related heterocyclic structure, have shown significant antimicrobial activity. researchgate.netCompound 3 from a synthesized series demonstrated good inhibitory potential against several Gram-negative bacteria, including Escherichia coli and Salmonella typhi. researchgate.net Another compound, 2 , showed good inhibition against Corynebacterium diphtheriae. researchgate.net

Furthermore, certain 2-amino-3-cyanopyridine (B104079) derivatives have been tested for their antibacterial activity against E. coli (Gram-negative) and B. subtilis (Gram-positive). bohrium.com In one study, a specific bromo-substituted derivative, compound 3c , was the only one in its series to show a substantial antimicrobial effect, suggesting the importance of specific substitutions for activity. bohrium.com The antimicrobial potential of various other pyrimidine and azolopyrimidine derivatives has also been noted, highlighting the broad spectrum of activity within this class of compounds. nih.gov

The following table provides examples of the antimicrobial activity of selected heterocyclic derivatives.

Compound ClassSpecific DerivativeTarget Organism(s)Observed Activity
5-NitroimidazoleCompound 3E. coli, S. typhi (Gram-negative)Good inhibitory potential. researchgate.net
5-NitroimidazoleCompound 2C. diphtheriae (Gram-positive)Good inhibition. researchgate.net
2-Amino-3-cyanopyridineCompound 3cE. coli, B. subtilisSubstantial antimicrobial effect. bohrium.com

Activity against Gram-Positive and Gram-Negative Bacteria

While extensive research exists on the antibacterial properties of pyrimidine derivatives, specific studies focusing solely on 2-amino-5-nitropyrimidin-4(1H)-one derivatives are limited. However, the broader class of 2-aminopyrimidine derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed and synthesized, showing antibacterial activity. nih.gov These compounds were developed as potential inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the bacterial methylerythritol phosphate (B84403) (MEP) pathway, which is absent in mammals, making it an attractive target for new antibacterial agents. nih.gov The general structure of these derivatives suggests that the 2-amino-pyrimidine core is a viable scaffold for developing new antibacterial drugs. Further investigation is warranted to determine if the addition of a 5-nitro group enhances or modifies this activity.

Antifungal Properties

The antifungal potential of pyrimidine derivatives is well-established, with several commercial fungicides containing this heterocyclic core. mdpi.com Research into novel pyrimidine-based antifungal agents is ongoing. For example, a series of pyrimidine derivatives containing an amide moiety were synthesized and showed significant in vitro activity against various phytopathogenic fungi. nih.gov Another study on 1,6-dihydropyrimidine derivatives also reported promising antifungal activity against Candida albicans. nih.gov While these studies highlight the potential of the pyrimidine scaffold in antifungal drug discovery, specific research on the antifungal properties of this compound derivatives is not extensively available. The electron-withdrawing nature of the nitro group at the 5-position could potentially influence the antifungal activity, a hypothesis that requires dedicated investigation.

Antiviral Properties and Mechanisms

Derivatives of 5-nitropyrimidine (B80762) have shown promise as antiviral agents. A study on N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine revealed potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.gov The research highlighted that the pyrimidine ring with a nitro group at the 5-position is essential for this antiviral activity. nih.govresearchgate.net It was observed that a reduction in the electron density of the terminal pyrimidine rings enhanced the antiviral effect. nih.gov These findings suggest that the 5-nitro substituent plays a crucial role in the antiviral mechanism, which is believed to involve the inhibition of viral adsorption to host cells. nih.gov Another study on pyrimido[4,5-d]pyrimidines also reported antiviral efficacy against human coronaviruses, further underscoring the potential of pyrimidine-based scaffolds in antiviral drug development. mdpi.com

Anti-inflammatory Potential

The anti-inflammatory properties of pyrimidine derivatives have been the subject of considerable research. A study focused on 5-nitropyrimidine-2,4-dione analogues identified compounds with significant inhibitory potency on the production of nitric oxide (NO) in lipopolysaccharide-induced RAW 264.7 cells. nih.gov One particular compound demonstrated an IC50 of 8.6 μM for NO production inhibition and 6.2 μM for inducible nitric oxide synthase (iNOS) activity, without significant cytotoxicity. nih.gov Molecular docking studies suggested that this compound acts as an iNOS inhibitor by binding to its active site. nih.gov Additionally, research on amino derivatives of diaryl pyrimidines has shown their ability to inhibit the synthesis of nitric oxide and interleukin-6, key mediators of inflammation. nih.gov These findings indicate that the 2-amino-5-nitropyrimidine (B189733) scaffold holds potential for the development of novel anti-inflammatory agents.

Antiprotozoal Activity Studies

While direct studies on the antiprotozoal activity of this compound derivatives are scarce, research on structurally related compounds provides valuable insights. A study on 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, which also feature a 2-amino and a 5-nitro-substituted heterocyclic ring system, demonstrated significant in vitro activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov One of the synthesized compounds was found to be seven times more active against G. intestinalis than the reference drug benznidazole. nih.gov This suggests that the 2-amino-5-nitro substitution pattern on a heterocyclic core is a promising pharmacophore for the development of new antiprotozoal agents.

Enzyme Inhibition Studies

β-Glucuronidase Inhibition

β-Glucuronidase is an enzyme linked to various pathological conditions, including the development of colon cancer. Consequently, the discovery of potent β-glucuronidase inhibitors is an active area of research. While specific studies on this compound derivatives are not available, research on the broader class of 2-aminopyrimidine derivatives has identified potent inhibitors of this enzyme.

In one such study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. Several compounds exhibited significant inhibition, with one derivative showing an IC50 value of 2.8 ± 0.10 µM, which is substantially more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.govresearchgate.net The table below summarizes the β-glucuronidase inhibitory activity of selected 2-aminopyrimidine derivatives from the study.

CompoundStructureIC50 (µM)
Derivative 1 2-(4-chlorophenyl)amino-4,6-dichloropyrimidine> 50
Derivative 2 4,6-dichloro-2-(phenylamino)pyrimidine> 50
Derivative 3 4,6-dichloro-2-(p-tolylamino)pyrimidine> 50
Derivative 4 2-(benzylamino)-4,6-dichloropyrimidine> 50
Compound 24 2-((3,4-dichlorobenzyl)amino)-4,6-dichloropyrimidine2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16
Data sourced from Molecules, 2022, 27(22), 7786. researchgate.net

These findings underscore the potential of the 2-aminopyrimidine scaffold as a template for designing effective β-glucuronidase inhibitors. The influence of a 5-nitro substituent on this activity remains an area for future exploration.

Acetylcholinesterase, Butyrylcholinesterase, and α-Glucosidase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in metabolic and neurological disorders. Specifically, their effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase have been a subject of interest. Inhibition of AChE is a primary therapeutic strategy for managing cognitive disorders such as Alzheimer's disease. nih.gov Similarly, α-glucosidase inhibitors are used to control postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. nih.gov

Research has shown that certain phenolic compounds isolated from Carthamus tinctorius L. (safflower), which share structural similarities with pyrimidine derivatives, exhibit inhibitory activity against these enzymes. nih.gov While direct studies on this compound for these specific inhibitory activities are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been explored. For instance, a series of 5-nitropyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory effects on nitric oxide production and inducible nitric oxide synthase (iNOS) activity, with some compounds showing significant potency. nih.gov This suggests that the 5-nitropyrimidine scaffold is a viable starting point for designing enzyme inhibitors. The search for natural and synthetic compounds with dual inhibitory action against cholinesterases and α-glucosidase is an active area of research, aiming to address the complex interplay between diabetes and cognitive decline.

Table 1: Inhibitory Activities of Related Compounds

Compound Class Target Enzyme Observed Effect Reference
Phenolic Compounds Acetylcholinesterase Inhibition nih.gov
Phenolic Compounds Butyrylcholinesterase Inhibition nih.gov
Phenolic Compounds α-Glucosidase Inhibition nih.gov
5-Nitropyrimidine-2,4-dione analogues Inducible Nitric Oxide Synthase Inhibition nih.gov

O6-Alkylguanine-DNA Alkyltransferase (AGAT) Inactivation

O6-alkylguanine-DNA alkyltransferase (AGAT or AGT) is a crucial DNA repair enzyme that protects cells from the mutagenic effects of alkylating agents. nih.govmdpi.com It functions by transferring alkyl groups from the O6 position of guanine (B1146940) in DNA to an internal cysteine residue, a process that irreversibly inactivates the enzyme. nih.govmdpi.com The inactivation of AGAT is a key strategy to enhance the efficacy of alkylating anticancer drugs like temozolomide. nih.gov

Studies have investigated the inactivation of AGAT by various compounds. For example, O6-benzylguanine (BG) and 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine are potent inactivators of human AGT. nih.gov While the direct inactivation of AGAT by this compound is not explicitly detailed, the structural similarities to known AGAT inactivators, particularly those containing a pyrimidine ring, suggest its potential in this area. The resistance of certain bacterial AGT proteins to these inhibitors has been attributed to steric hindrance at the active site. nih.gov This highlights the importance of the specific molecular structure in determining the inhibitory activity against AGT.

Table 2: Compounds Involved in AGAT Inactivation

Compound Role Reference
Temozolomide Anticancer drug, AGAT inactivator nih.gov
O6-benzylguanine (BG) Potent AGAT inactivator nih.gov
2,4-diamino-6-benzyloxy-5-nitrosopyrimidine Potent AGAT inactivator nih.gov

Interaction with Biological Targets and Pathways

Interference with Nucleic Acid Metabolism

Preliminary studies have suggested that compounds with a 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione structure may interfere with nucleic acid metabolism, which could be the basis for potential antiviral and antibacterial properties. The synthesis of purines and pyrimidromes is a fundamental process for the creation of RNA and DNA. youtube.com The pyrimidine ring is a core component of nucleobases, and modifications to this ring can impact its incorporation into nucleic acids or its interaction with enzymes involved in their synthesis and repair.

For instance, the introduction of a 2'-O,4'-C-aminomethylene bridged nucleic acid modification into a triplex-forming oligonucleotide has been shown to enhance its binding affinity and nuclease resistance, demonstrating how modifications to the nucleotide structure can significantly alter its biological properties. nih.gov Furthermore, the synthesis of various 5-nitro and 5-amino derivatives of nucleosides like 2'-deoxycytidine (B1670253) and 2',3'-dideoxyuridine (B1630288) has been explored for antiviral activity, although the tested compounds did not show significant effects against HIV and HBV. nih.gov

G Protein-Coupled Receptor (GPR119) Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and obesity. nih.govnih.gov It is primarily expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells. nih.govfrontiersin.org Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govfrontiersin.orgmedchemexpress.com

A number of synthetic GPR119 agonists have been developed and investigated. While the provided information does not directly link this compound to GPR119 agonism, the broader class of pyrimidine derivatives has been explored in the context of G protein-coupled receptors. For example, various disubstituted pyrimidine derivatives have been synthesized and evaluated as selective 5-HT2C receptor agonists. mdpi.com The development of potent and selective GPR119 agonists is an active area of research, with several candidates having entered clinical trials. nih.govbohrium.com

Table 3: Key Molecules in GPR119 Agonism

Molecule Role Reference
Oleoylethanolamide (OEA) Endogenous GPR119 ligand nih.gov
APD597 Synthetic GPR119 agonist frontiersin.org
MBX-2982 Synthetic GPR119 agonist nih.govmedchemexpress.com
PSN821 Synthetic GPR119 agonist nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various biological targets.

For example, in the development of protein arginine methyltransferase 1 (PRMT1) inhibitors, a series of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives were synthesized. nih.gov SAR analysis revealed that specific substitutions led to a potent inhibitor with an IC50 value of 2.0 μM against PRMT1. nih.gov Similarly, in the optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor antagonists, the introduction of a methyl group at the exocyclic amino group was found to be critical for achieving high selectivity. nih.gov

Correlation of Electronic and Steric Factors with Activity

The biological activity of derivatives of this compound is intricately linked to the electronic and steric properties of their substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating these connections, guiding the optimization of lead compounds to enhance their potency and selectivity.

A notable example is the development of 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives as inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in cancer. nih.gov Researchers initiated their investigation with a hit compound, 4-((6-chloro-5-nitropyrimidin-4-yl)amino)benzimidamide, and synthesized a series of analogs to explore the chemical space around this scaffold. nih.gov

The analysis of these derivatives demonstrated a clear correlation between the nature of the substituent at the C6 position of the pyrimidine ring and the inhibitory activity against PRMT1. The presence of the nitro group at the C5 position is a key feature, but modifications at the adjacent C6 position and on the benzimidamide moiety allowed for a systematic exploration of electronic and steric effects.

One of the most potent compounds to emerge from these studies was compound 6d , which exhibited an IC50 value of 2.0 μM against PRMT1. nih.gov This compound also showed significant anti-proliferative activity against DLD-1, T24, and SH-SY-5Y tumor cell lines, with IC50 values of 4.4 μM, 13.1 μM, and 11.4 μM, respectively. nih.gov The SAR analysis revealed that specific substitutions led to a significant increase in potency compared to the initial hit compound.

Interactive Table: PRMT1 Inhibition and Anti-proliferative Activity of Key this compound Derivatives

CompoundPRMT1 IC50 (μM)DLD-1 IC50 (μM)T24 IC50 (μM)SH-SY-5Y IC50 (μM)
6d 2.04.413.111.4

Note: Data sourced from a study on 4-((5-nitropyrimidin-4-yl)amino)benzimidamide derivatives. nih.gov

The findings underscore the importance of fine-tuning the electronic and steric profile of the molecule to achieve optimal interaction with the biological target.

Role as Pharmaceutical Intermediates and Drug Development Scaffolds

The this compound core structure is a valuable pharmaceutical intermediate and a versatile scaffold in drug discovery. Its inherent chemical features make it an attractive starting point for the synthesis of more complex molecules with therapeutic potential. The pyrimidine ring system itself is a well-established pharmacophore found in numerous approved drugs, and the specific substitution pattern of this compound offers reactive sites for further chemical modification.

The utility of this compound as a scaffold is exemplified in the development of the PRMT1 inhibitors discussed previously. nih.gov The 5-nitropyrimidine core served as the central framework, with systematic modifications being introduced at other positions to modulate biological activity. This approach, where a core structure is retained while peripheral groups are varied, is a cornerstone of modern medicinal chemistry.

Furthermore, the broader class of thienopyrimidines, which can be synthesized from pyrimidine precursors, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties. nih.gov The development of these more complex heterocyclic systems often relies on the initial construction of a substituted pyrimidine ring, highlighting the role of compounds like this compound as key building blocks.

The concept of using a central scaffold to create hybrid molecules is a powerful strategy in drug design. By linking the pyrimidine core to other pharmacophoric moieties, it is possible to create novel chemical entities with potentially improved efficacy or a reduced risk of drug resistance. nih.gov The adaptability of the this compound structure makes it an important tool for medicinal chemists in the quest for new and effective therapeutic agents.

Future Directions and Emerging Research Avenues

Rational Design of Novel Analogs with Improved Biological Profiles

The pyrimidine (B1678525) nucleus is a cornerstone of many biologically active compounds, including several anticancer and antiviral drugs. researchgate.net The structure of 2-Amino-5-nitropyrimidin-4(1H)-one serves as an ideal starting point for the rational design of new therapeutic agents. Researchers have successfully synthesized novel 5-nitropyrimidine (B80762) derivatives that exhibit potent antiproliferative activities against various human cancer cell lines. nih.gov For instance, a study focused on designing 5-nitropyrimidine-2,4-diamine (B43640) derivatives bearing an alkyl acetate (B1210297) moiety resulted in compounds with significant cytotoxicity against liver cancer cells (HepG2). nih.gov The most promising of these analogs demonstrated a three-fold improvement in inhibitory activity compared to the established anticancer drug fluorouracil. nih.gov

Future work will likely involve using the this compound scaffold to create extensive libraries of related compounds. By systematically modifying the substituents on the pyrimidine ring, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets. This approach, known as structure-activity relationship (SAR) studies, is fundamental to modern drug discovery.

Derivative Class Biological Activity Key Finding Reference
5-Nitropyrimidine-2,4-diaminesAnticancer (Antiproliferative)Compound 7w showed an IC50 value of 10.37 μM against HepG2 cells. nih.gov nih.gov
2,4,5-Trisubstituted PyrimidinesCDK9 Inhibition (Anticancer)Compound 30m was over 100-fold selective for CDK9 over other kinases. nih.gov nih.gov
Pyrimidines with Aryl Urea (B33335) MoietiesApoptosis Induction (Anticancer)Compound 4b arrested the cell cycle at the G2/M phase in colon cancer cells. nih.gov nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest its potential to interact with a range of biological targets that have yet to be explored for this specific compound. Pyrimidine derivatives are well-known inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and a key target in cancer therapy. nih.gov Structure-based design efforts have led to highly selective 2,4,5-trisubstituted pyrimidine inhibitors of CDK9, which plays a critical role in transcriptional regulation. nih.govresearchgate.net These inhibitors have demonstrated broad anti-proliferative activity in various tumor cell lines. nih.gov

This precedent suggests that analogs of this compound could be designed as selective inhibitors for CDK9 or other kinases implicated in disease. Furthermore, mechanistic studies on related pyrimidines have shown they can induce programmed cell death (apoptosis) by modulating key proteins like Bax and Bcl-2. nih.gov This opens up another therapeutic avenue for novel analogs. Future research should involve screening new derivatives against a wide panel of kinases and other enzymes to uncover novel biological activities and expand their potential therapeutic applications beyond oncology, possibly into inflammatory or viral diseases.

Advanced Computational Modeling for Structure-Based Drug Design

Computational chemistry provides powerful tools to accelerate the drug discovery process. nih.gov Techniques like molecular docking and molecular dynamics simulations can predict how a molecule like this compound and its analogs will bind to the active site of a target protein. This allows for virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. youtube.com

For example, in the development of CDK9 inhibitors, computational modeling was used to understand the interactions between the pyrimidine core and the kinase's ATP binding site, guiding the design of more potent and selective compounds. nih.govresearchgate.net Future research will undoubtedly leverage more advanced computational methods. Density Functional Theory (DFT) can be used to calculate the electronic properties of novel analogs, helping to predict their reactivity and stability. nih.gov By combining these in silico methods, researchers can rationally design molecules with optimized binding affinity, selectivity, and drug-like properties, significantly reducing the time and cost associated with developing new medicines.

Development as High-Energy-Density Materials

The combination of a nitrogen-rich heterocyclic ring and a nitro group makes this compound a candidate for investigation as a high-energy-density material (HEDM). HEDMs are a class of energetic materials that release large amounts of energy upon decomposition and are characterized by high density, a positive heat of formation, and good thermal stability. The presence of the C-NO2 "explosophore" is a key feature of many well-known explosives.

While this specific compound has not been extensively studied for this purpose, research on closely related structures provides a strong rationale for its potential. For example, energetic materials based on 6-Amino-5-nitropyrimidine have been synthesized and shown to possess good thermal stabilities (decomposition temperatures up to 300 °C) and respectable detonation performance. acs.org Computational studies on other nitrogen-rich cage compounds and nitramines are routinely used to predict their energetic properties, including detonation velocity and pressure. nih.govresearchgate.net Future research could involve:

Synthesis and Characterization: Preparing high-purity this compound and its salts to experimentally determine their density, thermal stability (via DSC/TGA), and sensitivity to impact and friction.

Computational Prediction: Using computational codes like EXPLO5 or DFT-based methods to calculate the heat of formation and predict detonation properties. acs.org This would provide a theoretical assessment of its potential as an HEDM and guide further experimental work.

Property Significance for HEDMs Predicted Trend for this compound
High Nitrogen ContentLeads to a large, rapid release of N2 gas upon decomposition.The C4H4N4O3 formula indicates a high nitrogen content.
Nitro Group (-NO2)Acts as an internal oxygen source (oxidizer).Present at the C5 position.
High Crystal DensityAllows more energy to be packed into a smaller volume.Expected to be high due to strong hydrogen bonding potential.
Positive Heat of FormationContributes to a higher energy release.Likely, due to the strained ring and nitro group.

Supramolecular Chemistry and Molecular Recognition Phenomena

The functional groups on this compound are perfectly suited for forming complex, ordered structures through non-covalent interactions, a field known as supramolecular chemistry. The amino group and the ring nitrogens can act as hydrogen bond donors and acceptors, while the keto and nitro groups are strong hydrogen bond acceptors. This allows the molecule to self-assemble into predictable patterns like tapes, sheets, or three-dimensional networks in the solid state.

The crystal structure of related aminopyrimidines confirms the prevalence of extensive hydrogen bonding networks that dictate the packing of molecules. dtic.mil The interplay between hydrogen bonding and π-π stacking (interactions between the aromatic rings) can be used to engineer crystals with specific properties. Furthermore, the molecule can exist in different tautomeric forms, which can influence its hydrogen bonding patterns and recognition properties. Understanding and controlling this self-assembly is crucial for designing new materials. mdpi.comrsc.org Future research could focus on co-crystallization of this compound with other molecules to create novel supramolecular assemblies with tailored architectures and functions. nih.gov

Potential Applications in Materials Science

The unique electronic and structural properties of this compound open up several avenues for its use in materials science. The applications stem directly from its potential as an HEDM and its capacity for supramolecular assembly.

Functional Dyes and Pigments: The molecule possesses an amino group (donor) and a nitro group (acceptor) attached to a π-conjugated system. This "push-pull" configuration is characteristic of many chromophores. It is likely to exhibit interesting photophysical properties, and its derivatives could be investigated for use as specialty dyes or pigments.

Non-Linear Optical (NLO) Materials: Molecules with significant charge asymmetry, like this one, can exhibit NLO properties, which are useful in photonics and optical communications. The ordered arrangement in a crystal, guided by supramolecular interactions, is critical for achieving a bulk NLO effect.

Porous Materials: By designing specific supramolecular assemblies, it may be possible to create porous frameworks. Such materials could have applications in gas storage or as heterogeneous catalysts. Research on other organic molecules has demonstrated the feasibility of creating such self-assembled porous structures. mdpi.com

Q & A

Q. What are the key considerations for synthesizing 2-Amino-5-nitropyrimidin-4(1H)-one with high purity?

To synthesize this compound, multi-step reactions involving nitration and cyclization are typically employed. Key steps include:

  • Reagent selection : Use of 5-fluorocytosine analogs as intermediates (e.g., via fluorinated pyrimidine precursors) to introduce the nitro group .
  • Reaction conditions : Maintain temperatures between 60–80°C and pH 7–9 to avoid side reactions like over-nitration or decomposition .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Reported yields range from 70% to 96% depending on substituents and reaction control .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Identifies functional groups (e.g., NH2 at δ 7.26 ppm, aromatic protons) and confirms regiochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ at m/z 183.04) and fragmentation patterns .
  • IR spectroscopy : Detects carbonyl (C=O at ~1650 cm⁻¹) and amino (N–H at ~3260 cm⁻¹) groups .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for nitro derivatives) .
  • pH sensitivity : Monitor hydrolysis in acidic (pH <3) or basic (pH >10) conditions via HPLC, noting nitro group reduction to amine byproducts .
  • Light exposure : Store samples in amber vials to prevent photodegradation of the nitro moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data from different synthesis batches?

  • Cross-validation : Compare NMR and HRMS data with literature benchmarks (e.g., δ 7.26 ppm for NH in pyrimidinones ).
  • Isomer identification : Use X-ray crystallography to distinguish between tautomers (e.g., 4(1H)-one vs. 4(3H)-one forms) .
  • Batch analysis : Apply multivariate statistical methods (e.g., PCA) to spectral datasets to isolate batch-specific anomalies .

Q. What strategies optimize regioselectivity in nitration reactions for pyrimidinone derivatives?

  • Directing groups : Electron-donating groups (e.g., –NH2) at position 2 direct nitration to position 5 via resonance stabilization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation by stabilizing transition states .
  • Catalytic control : Use Brønsted acids (e.g., H2SO4) to protonate reactive sites and suppress competing pathways .

Q. What computational approaches are effective for studying the reactivity of this compound?

  • DFT (Density Functional Theory) : Models electronic properties (e.g., HOMO/LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes in nucleic acid synthesis) to guide drug design .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain stability trends .

Q. How can researchers mitigate the sensitivity of the nitro group during multi-step syntheses?

  • Protective groups : Temporarily replace –NO2 with –NHBoc to prevent reduction or side reactions in subsequent steps .
  • Low-temperature reactions : Perform nitration below 0°C to minimize decomposition .
  • Inert atmospheres : Use argon/nitrogen to avoid oxidation during purification .

Q. What methodologies are used to analyze tautomeric forms of this compound?

  • X-ray crystallography : Resolves keto-enol tautomerism in solid-state structures (e.g., 1H vs. 3H forms) .
  • NMR titration : Observes proton exchange dynamics in solution (e.g., D2O shake tests) .
  • Computational modeling : Predicts tautomeric equilibrium using pKa calculations and solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.